molecular formula C13H15NO2 B12912158 5-(4-Butoxyphenyl)-1,2-oxazole CAS No. 502651-54-9

5-(4-Butoxyphenyl)-1,2-oxazole

Cat. No.: B12912158
CAS No.: 502651-54-9
M. Wt: 217.26 g/mol
InChI Key: RTCYVSYLJFBKLB-UHFFFAOYSA-N
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Description

5-(4-Butoxyphenyl)isoxazole is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Butoxyphenyl)isoxazole typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the [3+2] cycloaddition reaction, where nitrile oxides act as dipoles and alkenes or alkynes as dipolarophiles. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts, although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of 5-(4-Butoxyphenyl)isoxazole may involve large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Butoxyphenyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: Conversion of isoxazolines to isoxazoles through dehydrogenation.

    Reduction: Reduction of the isoxazole ring to form isoxazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring and the isoxazole ring.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of 5-(4-Butoxyphenyl)isoxazole from isoxazolines.

    Reduction: Formation of 5-(4-Butoxyphenyl)isoxazoline.

    Substitution: Formation of halogenated derivatives and other substituted isoxazoles.

Scientific Research Applications

5-(4-Butoxyphenyl)isoxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Butoxyphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects or interact with ion channels to produce anticonvulsant activity .

Comparison with Similar Compounds

Similar Compounds

    4-Butoxyphenylisoxazole: Similar structure but lacks the 5-position substitution.

    5-Phenylisoxazole: Lacks the butoxy group, resulting in different chemical properties.

    5-(4-Methoxyphenyl)isoxazole: Contains a methoxy group instead of a butoxy group, affecting its reactivity and biological activity.

Uniqueness

5-(4-Butoxyphenyl)isoxazole is unique due to the presence of the butoxy group, which enhances its lipophilicity and ability to interact with hydrophobic biological targets. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

502651-54-9

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

5-(4-butoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C13H15NO2/c1-2-3-10-15-12-6-4-11(5-7-12)13-8-9-14-16-13/h4-9H,2-3,10H2,1H3

InChI Key

RTCYVSYLJFBKLB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=CC=NO2

Origin of Product

United States

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